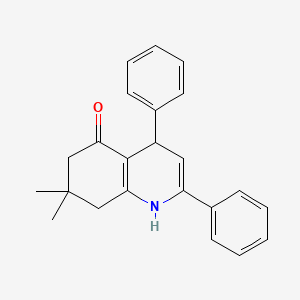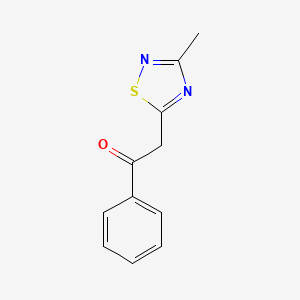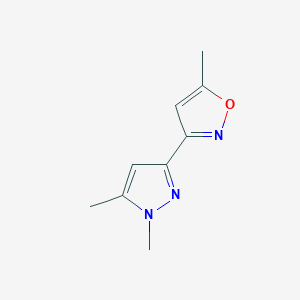
Isoxazole, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole is a heterocyclic compound that features both pyrazole and isoxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,5-Dimethyl-1H-pyrazol-3-yl)benzenamine
- (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine
- (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Uniqueness
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methylisoxazole is unique due to the presence of both pyrazole and isoxazole rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113411-43-1 |
|---|---|
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-(1,5-dimethylpyrazol-3-yl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H11N3O/c1-6-4-8(10-12(6)3)9-5-7(2)13-11-9/h4-5H,1-3H3 |
InChI-Schlüssel |
IDMVPLIFTRQSPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C)C2=NOC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
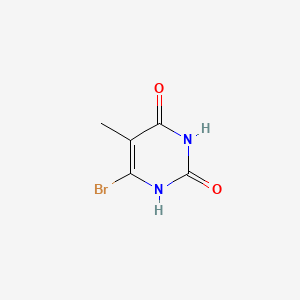
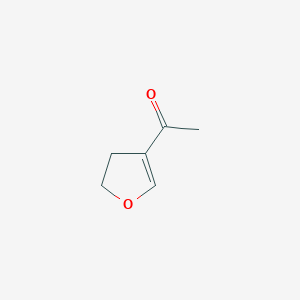
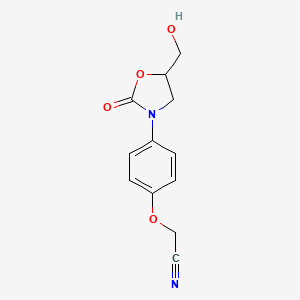
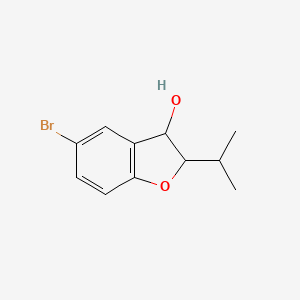
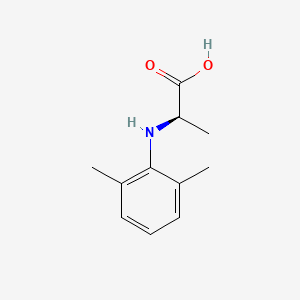
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
